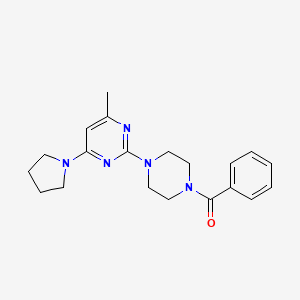

2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Description

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a benzoyl-substituted piperazine ring at position 2, a methyl group at position 4, and a pyrrolidine ring at position 4. The benzoylpiperazine moiety may enhance binding affinity to biological targets, while the pyrrolidine group contributes to conformational flexibility and solubility .

Properties

IUPAC Name |

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-16-15-18(23-9-5-6-10-23)22-20(21-16)25-13-11-24(12-14-25)19(26)17-7-3-2-4-8-17/h2-4,7-8,15H,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIUXAHFJEJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzoylpiperazine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The pyrimidine core may also play a role in binding to enzymes or other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Pyrrolidine Moieties

a) 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1706447-61-1)

- Structure : Lacks the benzoyl group on the piperazine ring.

- Properties : Molecular weight 247.34 g/mol, pKa 10.06, density 1.15 g/cm³, and predicted boiling point 447.2°C .

b) 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

- Structure : Pyrazolo-pyrimidine core with difluorophenyl-pyrrolidine and pyrazole substituents.

- Application : TRK kinase inhibitor for cancer treatment .

- Comparison : The pyrazolo-pyrimidine scaffold differs from the pyrimidine core of the target compound, but both share pyrrolidine substituents. The fluorophenyl group may enhance metabolic stability, whereas the benzoylpiperazine in the target compound could improve kinase binding .

c) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Piperidine (6-membered ring) instead of pyrrolidine (5-membered) at position 5.

Functional Analogues with Benzoylpiperazine Groups

a) 4-(4-Benzoylpiperazin-1-yl)-2-nitrobenzonitrile (Compound 5)

- Structure : Nitrile and nitro groups on a benzene ring linked to benzoylpiperazine.

- Properties : Melting point 196–197°C, synthesized via K₂CO₃-mediated coupling .

- Comparison : The aromatic nitrile/nitro groups may confer electrophilic reactivity, whereas the pyrimidine core in the target compound offers hydrogen-bonding sites for target interaction.

b) 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Pyrido-pyrimidinone core with benzisoxazole-piperidine substituents.

- Application : Antipsychotic or kinase inhibitor candidate .

- Comparison: The pyrido-pyrimidinone scaffold and benzisoxazole group differ from the target compound, but both utilize piperazine/piperidine rings for receptor interaction.

Data Tables

Table 1: Physical and Chemical Properties of Key Analogues

*Estimated based on benzoyl group’s electron-withdrawing effects.

Key Findings and Implications

Substituent Impact : The benzoylpiperazine group in the target compound likely enhances target binding through π-π stacking and hydrogen bonding, whereas pyrrolidine improves solubility .

Pharmacological Potential: Structural similarities to TRK kinase inhibitors (e.g., difluorophenyl-pyrrolidine derivatives) suggest the target compound may have oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.